molecular formula C25H23ClN2O2 B10925431 1-(4-chlorobenzyl)-3,5-bis(3-methoxyphenyl)-4-methyl-1H-pyrazole

1-(4-chlorobenzyl)-3,5-bis(3-methoxyphenyl)-4-methyl-1H-pyrazole

Cat. No.: B10925431
M. Wt: 418.9 g/mol
InChI Key: YPXGNPKPJTUPLN-UHFFFAOYSA-N
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Description

1-(4-chlorobenzyl)-3,5-bis(3-methoxyphenyl)-4-methyl-1H-pyrazole is a synthetic organic compound characterized by a pyrazole ring substituted with chlorobenzyl, methoxyphenyl, and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-chlorobenzyl)-3,5-bis(3-methoxyphenyl)-4-methyl-1H-pyrazole typically involves multi-step organic reactions. One common route starts with the preparation of the pyrazole core, followed by the introduction of the substituents. For instance, the synthesis may begin with the condensation of appropriate hydrazines with diketones to form the pyrazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity .

Chemical Reactions Analysis

Types of Reactions

1-(4-chlorobenzyl)-3,5-bis(3-methoxyphenyl)-4-methyl-1H-pyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1-(4-chlorobenzyl)-3,5-bis(3-methoxyphenyl)-4-methyl-1H-pyrazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-chlorobenzyl)-3,5-bis(3-methoxyphenyl)-4-methyl-1H-pyrazole involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-chlorobenzyl)-3,5-bis(3-methoxyphenyl)-4-methyl-1H-pyrazole is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. Its combination of chlorobenzyl and methoxyphenyl groups makes it a versatile scaffold for further functionalization and application in various fields .

Properties

Molecular Formula

C25H23ClN2O2

Molecular Weight

418.9 g/mol

IUPAC Name

1-[(4-chlorophenyl)methyl]-3,5-bis(3-methoxyphenyl)-4-methylpyrazole

InChI

InChI=1S/C25H23ClN2O2/c1-17-24(19-6-4-8-22(14-19)29-2)27-28(16-18-10-12-21(26)13-11-18)25(17)20-7-5-9-23(15-20)30-3/h4-15H,16H2,1-3H3

InChI Key

YPXGNPKPJTUPLN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(N=C1C2=CC(=CC=C2)OC)CC3=CC=C(C=C3)Cl)C4=CC(=CC=C4)OC

Origin of Product

United States

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